![molecular formula C18H17NO4 B5818754 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as PDSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PDSP is a spirooxindole derivative that has been shown to have promising anticancer, antifungal, and antibacterial activities.
Mechanism of Action
The exact mechanism of action of 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to activate the caspase cascade, leading to the cleavage of various cellular proteins and ultimately resulting in cell death. 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer agents. However, one of the limitations of using 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several potential future directions for research on 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of interest is the development of new 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one's potential as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and to identify potential targets for therapeutic intervention.
Synthesis Methods
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multistep process involving the condensation of 2-oxoindoline-3-acetic acid with 2-phenoxyethanol, followed by cyclization and spiroannulation. The final product is obtained after purification through column chromatography.
Scientific Research Applications
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to have antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17-18(22-12-13-23-18)15-8-4-5-9-16(15)19(17)10-11-21-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNJCQWETOXLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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